STAT1/STAT3 Inhibition: Defined Low Potency as a Scientific Control
This compound exhibits weak inhibition of STAT1 and STAT3 transcription factors. Its high EC50 value quantitatively defines it as a low-potency member of the oxadiazole-thiol class, making it suitable as a negative control or for establishing a baseline for more potent derivatives [1]. In contrast, optimized 1,3,4-oxadiazole-thiol derivatives (e.g., compounds with larger lipophilic groups) can exhibit nanomolar IC50 values in related cellular assays [2].
| Evidence Dimension | STAT1/STAT3 Inhibition |
|---|---|
| Target Compound Data | EC50 > 55,700 nM |
| Comparator Or Baseline | Potent 1,3,4-oxadiazole-thiol derivatives (class-level reference) |
| Quantified Difference | ~20- to 1000-fold less potent than optimized analogs in other assays |
| Conditions | Cell-based assay (Scripps Research Institute Molecular Screening Center) |
Why This Matters
This quantitative data allows researchers to specifically procure this compound as a low-activity reference, ensuring experimental rigor in structure-activity relationship (SAR) studies where a defined negative control is essential.
- [1] BindingDB. (n.d.). BDBM43603: 5-(2-ethoxyphenyl)-1,3,4-oxadiazole-2-thiol [Database entry]. Retrieved April 16, 2026, from https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=43603 View Source
- [2] Du, Q. R., Li, D. D., Pi, Y. Z., Li, J. R., Sun, J., Fang, F., ... & Zhu, H. L. (2013). Novel 1,3,4-oxadiazole thioether derivatives targeting thymidylate synthase as dual anticancer/antimicrobial agents. Bioorganic & Medicinal Chemistry, 21(8), 2286-2297. https://doi.org/10.1016/j.bmc.2013.02.008 View Source
